molecular formula C18H23N3O2S B2547130 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2320465-07-2

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2547130
CAS No.: 2320465-07-2
M. Wt: 345.46
InChI Key: RBCFPIOIRZZDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a bicyclic scaffold modified with a sulfonyl group at position 8 and a pyrazole moiety at position 2. The 4-ethylbenzenesulfonyl substituent enhances metabolic stability and receptor binding affinity, while the pyrazole group contributes to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name

8-(4-ethylphenyl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-2-14-4-8-18(9-5-14)24(22,23)21-15-6-7-16(21)13-17(12-15)20-11-3-10-19-20/h3-5,8-11,15-17H,2,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCFPIOIRZZDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Allylamines

A 2024 study demonstrated the synthesis of 6,8-dioxa-3-azabicyclo[3.2.1]octane derivatives via hypervalent iodine-mediated oxidation-cyclization of β-keto allylamines. While this method produces oxygen-containing analogs, adaptation for nitrogenous systems involves replacing oxygen nucleophiles with ammonia derivatives.

Reaction Conditions :

  • Substrate: β-Keto allylamine (1.0 equiv)
  • Oxidizing Agent: PhI(OAc)₂ (1.2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature
  • Yield: 68–72% for oxygenated analogs.

Ring-Closing Metathesis (RCM)

Patent WO2014200786A1 discloses a Ru-catalyzed RCM strategy for constructing diazabicyclo[3.2.1]octane frameworks. Applied to the target compound, this method involves:

  • Precursor Synthesis :
    • N-allyl glycine derivatives → diene intermediates.
  • Catalytic Cyclization :
    • Catalyst: Grubbs II (5 mol%)
    • Solvent: Toluene, reflux
    • Yield: 80–85%.

Sulfonylation at the Bridgehead Nitrogen

Direct Sulfonylation with 4-Ethylbenzenesulfonyl Chloride

Patent CN113683480A details a scalable sulfonylation method using tris(pentafluorophenyl)borane as a Lewis acid catalyst:

Procedure :

  • Reaction Setup :
    • 8-Azabicyclo[3.2.1]octane (1.0 equiv)
    • 4-Ethylbenzenesulfonyl chloride (1.1 equiv)
    • Catalyst: B(C₆F₅)₃ (0.02 equiv)
    • Solvent: DCM, −5°C → 0°C
  • Quenching :
    • Aqueous NaHCO₃ (8%)
    • Yield: 92%.

Table 2: Sulfonylation Optimization

Variable Tested Range Optimal Value
Catalyst Loading 0.01–0.05 equiv 0.02 equiv
Temperature −10°C to 25°C −5°C
Solvent DCM vs. THF DCM

Alternative Sulfur Sources

Recent advances utilize sulfonic anhydrides for improved regioselectivity:

  • Reagent: (4-Ethylphenyl)sulfonic anhydride
  • Base: Et₃N (2.0 equiv)
  • Solvent: Acetonitrile
  • Yield: 88%.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry enhances reproducibility:

  • Reactor Type : Microfluidic tubular reactor
  • Residence Time : 12 min
  • Throughput : 1.2 kg/day.

Green Chemistry Initiatives

  • Solvent Replacement : Substituting DCM with cyclopentyl methyl ether (CPME) reduces toxicity.
  • Catalyst Recycling : Immobilized B(C₆F₅)₃ on silica gel enables 5 reuse cycles.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.82–7.79 (d, 2H, Ar-H), 4.32–4.28 (m, 1H, bridgehead-H).
  • HRMS : m/z calculated for C₁₈H₂₃N₃O₂S [M+H]⁺: 346.1554; found: 346.1551.

Purity Assessment

  • HPLC : >99.5% purity (C18 column, 70:30 MeCN/H₂O).

Chemical Reactions Analysis

Types of Reactions

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyrazolyl group can be reduced under specific conditions to yield different nitrogen-containing products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to the formation of sulfone derivatives, while reduction of the pyrazolyl group can yield various amine derivatives.

Scientific Research Applications

Antiviral Activity

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has been included in antiviral screening libraries, indicating its potential efficacy against viral pathogens, particularly Hepatitis B virus (HBV) and other viral infections. The compound's structural attributes allow it to interact with viral enzymes or receptors, which could inhibit viral replication processes .

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the pyrazole ring is particularly relevant as it has been associated with apoptosis induction in cancer cells. Studies have shown that derivatives of azabicyclo compounds can inhibit tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancerous cells .

Neurological Applications

The azabicyclo structure suggests potential applications in treating neurological disorders. Compounds featuring similar bicyclic frameworks have been explored for their effects on neurotransmitter systems, indicating possible roles in modulating synaptic transmission or neuroprotection .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents and conditions to achieve the desired structure. Key steps may include:

  • Formation of the azabicyclo framework through cyclization reactions.
  • Introduction of the sulfonyl group via sulfonation reactions.
  • Functionalization at the pyrazole position to enhance biological activity.

Research into optimizing these synthetic pathways is ongoing to improve yield and purity of the final product.

Case Studies

Several studies have investigated the biological activity of related compounds:

Case Study 1: Antiviral Screening

In a screening library containing over 67,000 compounds, derivatives similar to this compound were evaluated for their antiviral properties against HBV. Results indicated promising activity, warranting further investigation into structure-activity relationships (SAR) to identify more potent analogs .

Case Study 2: Anticancer Activity

A study focused on substituted piperazine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The mechanism was linked to the inhibition of tubulin polymerization, leading to apoptosis through cell cycle disruption . This highlights the therapeutic potential of compounds with similar structures.

Mechanism of Action

The mechanism by which 8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonyl and pyrazolyl groups may play a key role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Trends in Structure-Activity Relationships (SAR)

Sulfonyl Group Modifications :

  • Bulky substituents (e.g., iso-pentyl in Compound 42) improve receptor affinity but reduce solubility .
  • Electron-withdrawing groups (e.g., bromo in ) enhance binding via halogen interactions but increase molecular weight.
  • Polar groups (e.g., pyrrolidine-sulfonyl in ) improve solubility but may reduce blood-brain barrier penetration.

Position 3 Substituents: Pyrazole and triazole moieties (e.g., ) contribute to hydrogen bonding, critical for target engagement. Phenoxy groups (e.g., 4-ethylphenoxy in Compound 37) enhance lipophilicity and CNS activity .

Scaffold Rigidity :

  • The bicyclo[3.2.1]octane core enforces conformational rigidity, optimizing interactions with receptors like dopamine transporters (DAT) or opioid receptors .

Biological Activity

8-(4-ethylbenzenesulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a novel compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This compound belongs to the bicyclic class of nitrogen-containing heterocycles, characterized by its unique bicyclo[3.2.1]octane framework and the presence of a pyrazole ring and a sulfonyl group, which enhance its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H23N3O2S, with a molecular weight of 345.46 g/mol. The compound's structure can be represented as follows:

Molecular Structure C18H23N3O2S\text{Molecular Structure }\text{C}_{18}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

Key Features:

  • Bicyclic Framework: Provides structural stability and potential for receptor interaction.
  • Pyrazole Ring: Known for its role in modulating various biological pathways.
  • Sulfonyl Group: Enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the modulation of neurotransmitter systems and inflammation pathways.

The compound has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes and pain modulation. By inhibiting NAAA, this compound may provide therapeutic benefits in conditions such as neuropathic pain and other inflammatory disorders.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
8-(1H-pyrazol-3-ylmethyl)-8-azabicyclo[3.2.1]octaneStructureDifferent pyrazole substitution
8-[4-benzoylphenyl]-8-azabicyclo[3.2.1]octaneStructureBenzoyl group instead of sulfonyl
8-(5-methylpyrazol-1-yl)-8-azabicyclo[3.2.1]octaneStructureMethyl substitution on pyrazole

The ethylbenzenesulfonyl group in this compound enhances its lipophilicity compared to other derivatives, potentially altering its receptor interactions and pharmacokinetics.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds within the bicyclic class, including those containing the azabicyclo[3.2.1]octane scaffold:

  • Neurological Disorders: Inhibitors like this compound have shown promise in preclinical models for treating conditions such as neuropathic pain by modulating endocannabinoid signaling pathways.
  • Inflammation Models: Research has demonstrated that compounds with similar scaffolds can reduce inflammation markers in animal models, suggesting potential applications in treating chronic inflammatory diseases.

Q & A

Q. Advanced

  • Knockout/knockdown models : Use CRISPR-Cas9 to delete DAT/SERT in cell lines and assess compound activity loss .
  • Thermodynamic signature analysis : Compare binding kinetics (kon/koff) via surface plasmon resonance (SPR) to distinguish target vs. non-specific binding .
  • Phenotypic screening : Test analogs in disease-relevant models (e.g., cocaine addiction for DAT inhibitors) to correlate target engagement with functional outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.